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Thermodynamic Analysis of Micellization

The table below summarizes the key thermodynamic parameters for lauryl isoquinolinium bromide

([C₁₂iQuin]Br) and other surfactants for comparison, as found in the research.

Surfactant

Critical
Micelle
Concentration
(CMC) [mM]

Standard
Free Energy
of
Micellization,
ΔG°mic

[kJ/mol]

Standard
Enthalpy of
Micellization,
ΔH°mic

[kJ/mol]

Standard
Entropy of
Micellization,
ΔS°mic

[J/(mol·K)]

Measurement
Temperature
[K]

Lauryl
isoquinolinium
bromide
([C₁₂iQuin]Br)
[1]

4.7 - - - 298

Lauryl
pyridinium
bromide
([C₁₂Pyr]Br) [1]

12.0 - - - 298
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Surfactant

Critical
Micelle
Concentration
(CMC) [mM]

Standard
Free Energy
of
Micellization,
ΔG°mic

[kJ/mol]

Standard
Enthalpy of
Micellization,
ΔH°mic

[kJ/mol]

Standard
Entropy of
Micellization,
ΔS°mic

[J/(mol·K)]

Measurement
Temperature
[K]

Octyl
isoquinolinium
bromide
([C₈iQuin]Br)
[1]

155.0 - - - 298

Butyl
isoquinolinium
bromide
([C₄iQuin]Br)
[1]

630.0 - - - 298

Lauryl
isoquinolinium
bromide
([C₁₂iQuin]Br)
[2]

4.92 -33.5 -4.4 +97.5 298

The data indicates that [C₁₂iQuin]Br has a much lower CMC than lauryl pyridinium bromide, suggesting it

forms micelles more readily and has better surface activity [1]. The micellization process for [C₁₂iQuin]Br is

driven by a favorable entropy change (positive ΔS°mic), which outweighs the slightly unfavorable enthalpy

(positive ΔH°mic), resulting in a spontaneous process (negative ΔG°mic) [2]. This is characteristic of an

enthalpy–entropy compensation phenomenon, common in surfactant micellization [1].

Experimental Protocols for Analysis

The thermodynamic data for [C₁₂iQuin]Br is typically obtained through these established experimental

methods:
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Surface Tension Measurements: The surface tension of aqueous surfactant solutions is measured

across a concentration range. The CMC is identified as the point where the surface tension no longer
decreases significantly. Further analysis of the surface tension curve below the CMC allows for

calculating surface excess concentration (Γmax) and minimum area per molecule (Amin) [1] [2].

Electrical Conductivity Measurements: The specific conductivity of the solution is measured with

increasing surfactant concentration. The CMC is determined from the break point in the conductivity
vs. concentration plot. The degree of counterion dissociation (α) of micelles can be calculated from

the slope ratio above and below the CMC, which is essential for determining thermodynamic
parameters [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to investigate the molecular
environment. Evidence from chemical shift changes confirms the self-aggregation of surfactants into

micelles and can reveal specific structural interactions, such as π-π stacking between isoquinoline
rings [1].

Thermodynamic Pathway of Micellization

The following diagram visualizes the thermodynamic process and the enthalpy-entropy compensation

relationship for [C₁₂iQuin]Br micellization.

Thermodynamic Driving Forces
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Spontaneous Process
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Free Monomers
in Solution
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Click to download full resolution via product page

This diagram illustrates that the micellization of [C₁₂iQuin]Br is primarily driven by a large favorable

entropy increase (ΔS°mic) due to the hydrophobic effect [2]. The parallel π-π stacking of isoquinoline rings

provides a slight favorable contribution to enthalpy (ΔH°mic) [1]. The net result of these forces is a negative

Gibbs free energy change (ΔG°mic), making micelle formation spontaneous.
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Key Comparative Insights

Structural Advantage: The lower CMC of [C₁₂iQuin]Br compared to [C₁₂Pyr]Br with the same alkyl
chain length highlights the significant role of the bulky isoquinolinium head group and its capacity

for π-π interactions, which promote aggregation [1].
Driving Force: The process is entropy-driven at room temperature, typical for surfactants. The

release of structured water molecules around the hydrophobic chain (hydrophobic effect) provides the
major driving force, overcoming the slight endothermic contribution [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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